十六碳-9-烯酰氯

描述

Hexadec-9-enoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and methodologies that could be applied to its synthesis and analysis are mentioned. For instance, the synthesis of hexadec-9Z-enal, a component of the sex pheromone of the cotton bollworm, is described in one of the papers . This compound is structurally similar to hexadec-9-enoyl chloride, differing only by the functional group at the end of the carbon chain (aldehyde vs. acyl chloride).

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of hexadec-9Z-enal involves ozonolysis, reduction, bromination, condensation, hydrolysis, and further reduction and oxidation steps . These methods could potentially be adapted for the synthesis of hexadec-9-enoyl chloride by substituting appropriate reagents and conditions.

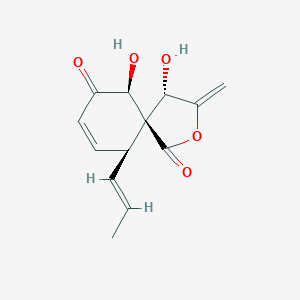

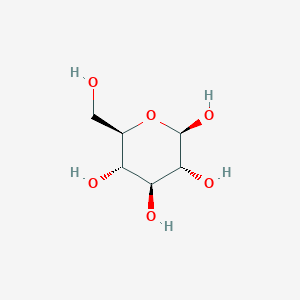

Molecular Structure Analysis

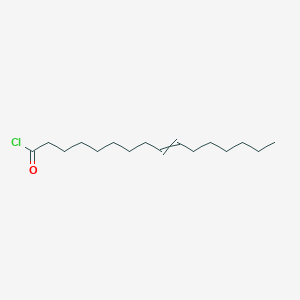

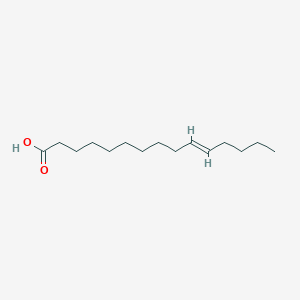

The molecular structure of hexadec-9-enoyl chloride would consist of a long hydrocarbon chain with a double bond at the ninth carbon and a terminal acyl chloride group. The synthesis of structurally similar compounds, such as hexadec-9Z-enal, suggests that the double bond introduces geometric isomerism (cis/trans or E/Z) into the molecule, which could affect its reactivity and physical properties .

Chemical Reactions Analysis

Hexadec-9-enoyl chloride, as an acyl chloride, is expected to be highly reactive towards nucleophiles due to the presence of the acyl chloride functional group. It could undergo reactions such as nucleophilic acyl substitution to form amides, esters, and other derivatives. The double bond could also participate in reactions such as hydrogenation, halogenation, and hydroboration-oxidation.

Physical and Chemical Properties Analysis

While the physical and chemical properties of hexadec-9-enoyl chloride are not directly reported, we can infer from related compounds that it would be a relatively non-polar molecule with a high molecular weight. It would likely be a liquid at room temperature and exhibit low solubility in water due to its long hydrophobic chain. The presence of the acyl chloride group would make it reactive, especially towards compounds containing hydroxyl or amine groups .

科学研究应用

烯胺缩合和信息素合成

十六碳-9-烯酰氯已用于烯胺缩合过程中。例如,十六烷酰氯涉及到漆树酸衍生物的烯胺缩合,已被用于合成费洛蒙,如 (Z)-9-三碳烯及其 (E)-异构体,以及 (E)-13-七碳烯 (Subramanian, Mehrotra, & Mehrotra, 1986).

α-亚甲基-γ-内酯的合成

在与各种碳环稠合的 α-亚甲基-γ-内酯的合成中,已使用了十六碳-9-烯酰氯衍生物。例如,9-(乙酰氧基甲基)-16-(三甲基甲硅烷基)十六碳-14-烯酰氯用于合成稠合到环十四烷环的 α-亚甲基-γ-内酯 (Kuroda & Anzai, 1998).

有机合成中的不对称诱导

该化合物已在不对称合成领域得到应用,其中将烷基镁氯化物添加到共轭 N-烯酰磺酰胺(如十六碳-9-烯酰衍生物)中,以在某些碳原子处通过良好的 π 面区分来产生不对称性 (Oppolzer, Poli, Kingma, Starkemann, & Bernardinelli, 1987).

三萜类酯中的应用

在植物学研究中,十六碳-9-烯酰氯衍生物已从万寿菊的金黄色花朵中分离出三萜类酯。这项研究重点介绍了这些化合物的结构表征和自氧化产物 (Faizi & Naz, 2004).

安全和危害

Hexadec-9-enoyl Chloride is classified as a skin corrosive substance . It may cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

Hexadec-9-enoyl Chloride, also known as (Z)-Hexadec-9-enoyl chloride or Palmitoleoyl chloride , primarily targets the β-ketoacyl- [acyl-carrier-protein] synthase II (KAS II) enzyme . This enzyme plays a crucial role in the dissociated (or type II) fatty acid biosynthesis system that occurs in plants and bacteria .

Mode of Action

The compound interacts with its target, the KAS II enzyme, by serving as a substrate . The enzyme catalyzes the condensation of malonyl-acyl carrier protein with hexadec-9-enoyl-acyl carrier protein, leading to the formation of 3-oxooctadec-11-enoyl-acyl carrier protein and carbon dioxide .

Biochemical Pathways

Hexadec-9-enoyl Chloride is involved in the fatty acid biosynthesis pathway . Specifically, it participates in the elongation step of fatty acid synthesis, where it gets converted into a longer-chain fatty acid . This process is crucial for the production of various lipids and membrane components in the cell.

Result of Action

The action of Hexadec-9-enoyl Chloride leads to the production of longer-chain fatty acids, which are essential components of cell membranes and play vital roles in various cellular functions . By participating in fatty acid biosynthesis, Hexadec-9-enoyl Chloride contributes to the structural integrity of cells and the proper functioning of biological systems.

属性

IUPAC Name |

hexadec-9-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQFJZYVQNXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408438 | |

| Record name | Hexadec-9-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40426-22-0 | |

| Record name | Hexadec-9-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide](/img/structure/B163404.png)